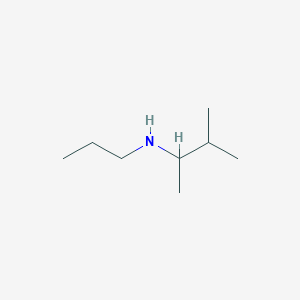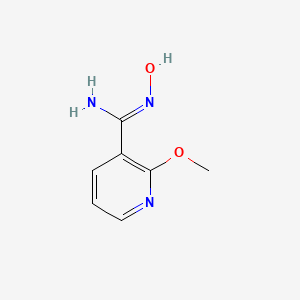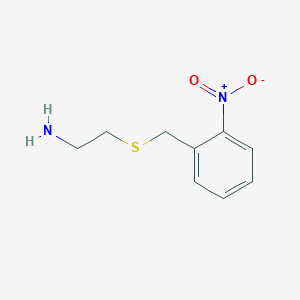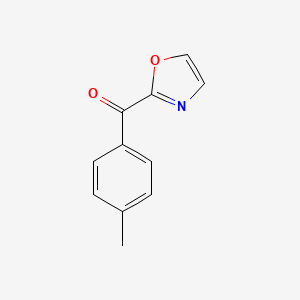
2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of acetonitrile, which is a colorless liquid used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The cyanophenyl group suggests the presence of a benzene ring with a nitrile (-CN) substituent, and the trifluoromethylacetophenone part implies a ketone group adjacent to a trifluoromethyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via Suzuki-Miyaura coupling , a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides .科学的研究の応用
-
Anticancer Potential
- Application: Research indicates that derivatives of NCPPA have shown promise in anticancer activities.
- Method: A study synthesized novel derivatives and evaluated them for in vitro anticancer activity against various cancer cell lines.
- Results: The study demonstrated significant inhibitory activity. The molecular docking analysis further supported these findings, highlighting the potential of these compounds in cancer treatment.
-
Biological Activity Analysis
- Application: NCPPA and its derivatives have been used to predict the biological properties of compounds based on their chromatographic retention behaviors.
- Method: The study utilized quantitative structure-retention relationships (QSRR) analysis.
- Results: This research aids in understanding the diverse biological activities these compounds may exhibit, such as analgesic or anticonvulsant properties.
-
Chemical Synthesis and Modification
- Application: The synthesis and modification of NCPPA and its derivatives have been a focus of several studies.
- Method: One study investigated the intramolecular cyclization of certain phenylacetamide derivatives.
- Results: Such synthetic pathways are essential for the production and modification of these compounds for further research.
-
Nonlinear Optical Materials
- Application: In the study of nonlinear optical materials, NCPPA derivatives have shown potential.
- Method: One study analyzed compounds similar in structure, assessing their bond-length alternation and crystal packing.
- Results: These findings are significant for the development of novel nonlinear optical chromophores.
-
Antimicrobial Applications
- Application: Compounds related to NCPPA have been evaluated for antimicrobial properties.
- Method: Various laboratory experiments were conducted to evaluate the antimicrobial properties.
- Results: The results of these experiments are not specified in the source.
- Azo Dye Derivatives
- Application: There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
- Method: The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
- Results: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
-
Synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea
- Application: 3-Cyanophenyl isocyanate, a compound similar to “2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone”, serves as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
- Method: The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents to form the desired compounds .
- Results: The synthesized compounds can be used for further research and applications .
-
Synthesis of Azo Dye Derivatives
- Application: There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
- Method: The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
- Results: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
Safety And Hazards
特性
IUPAC Name |
3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLQVNOWVWVLRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642336 |
Source


|
| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-55-9 |
Source


|
| Record name | 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)





